molecular formula C35H53ClN2 B1529175 1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride CAS No. 1157867-61-2

1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride

Cat. No.: B1529175
CAS No.: 1157867-61-2
M. Wt: 537.3 g/mol
InChI Key: ODQOSTRWDUNLQB-UHFFFAOYSA-M
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Description

1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride is an organometallic compound known for its application as a catalyst in various chemical reactions. This compound is particularly noted for its stability and efficiency in facilitating cross-coupling reactions, making it a valuable tool in synthetic chemistry.

Mechanism of Action

Target of Action

The primary target of 1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride, also known as PEPPSI-IPent, is various biochemical reactions where it acts as an organometallic palladium catalyst .

Mode of Action

this compound interacts with its targets by facilitating numerous cross-coupling reactions. This includes Kumada-Tamao-Corriu (KTC), Buchwald-Hartwig amination, Suzuki coupling, and Negishi coupling .

Biochemical Pathways

The compound affects various biochemical pathways through its role as a catalyst. It accelerates the rate of chemical reactions without being consumed, enabling the efficient production of desired products .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in the enhanced efficiency and selectivity of chemical reactions. As a catalyst, it lowers the activation energy required for reactions, leading to increased reaction rates .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be air and moisture stable . It should be stored under inert gas (nitrogen or argon) at 2-8°c to maintain its stability and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride typically involves the reaction of 1,3-bis(2,6-di(pentan-3-yl)phenyl)imidazole with a chlorinating agent. The reaction is carried out under inert conditions, often using nitrogen or argon gas to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride is known to undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can also be reduced, often using hydrogen gas or other reducing agents.

    Substitution: The chloride ion can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene. Reaction conditions typically involve moderate to high temperatures and inert atmospheres to prevent oxidation or degradation of the compound.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the products are often biaryl compounds or other complex organic molecules.

Scientific Research Applications

1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination.

    Biology: The compound is studied for its potential use in bioconjugation and the development of bioactive molecules.

    Medicine: Research is ongoing to explore its potential in drug development and as a component in pharmaceutical formulations.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science for the development of new polymers and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene: Another imidazolium-based compound used as a catalyst in similar reactions.

    1,3-Bis(2,6-di(pentan-3-yl)phenyl)imidazol-2-ylidene: A closely related compound with slight variations in the alkyl substituents.

Uniqueness

1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride is unique due to its specific steric and electronic properties, which enhance its stability and reactivity as a catalyst. The presence of bulky pentan-3-yl groups provides steric protection to the active site, reducing the likelihood of deactivation and increasing the efficiency of the catalytic process.

Properties

IUPAC Name

1,3-bis[2,6-di(pentan-3-yl)phenyl]imidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H53N2.ClH/c1-9-26(10-2)30-19-17-20-31(27(11-3)12-4)34(30)36-23-24-37(25-36)35-32(28(13-5)14-6)21-18-22-33(35)29(15-7)16-8;/h17-29H,9-16H2,1-8H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQOSTRWDUNLQB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=C(C(=CC=C1)C(CC)CC)N2C=C[N+](=C2)C3=C(C=CC=C3C(CC)CC)C(CC)CC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H53ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157867-61-2
Record name 1157867-61-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride
Reactant of Route 2
1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride
Reactant of Route 3
1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride
Reactant of Route 4
1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride
Reactant of Route 5
1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride
Reactant of Route 6
1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride

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